molecular formula C15H20O2 B2878938 (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone CAS No. 84360-54-3

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone

Cat. No. B2878938
CAS RN: 84360-54-3
M. Wt: 232.323
InChI Key: MRDRTCQFDIFIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone, also known as 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol, is an organic compound belonging to the class of ketones. It is used in a variety of scientific research applications, and is known for its unique chemical and biochemical properties. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol.

Mechanism of Action

The mechanism of action of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone-dimethyl-1,3-dioxane-4-methanol is not fully understood. However, it is believed to interact with a variety of proteins and enzymes, as well as with other molecules in the cell. This interaction is thought to affect the activity of these proteins and enzymes, which in turn affects the cell’s biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-dimethyl-1,3-dioxane-4-methanol are not fully understood. However, it is believed to affect the activity of proteins and enzymes involved in a variety of biochemical and physiological processes, including metabolism, energy production, and cell growth and differentiation. Additionally, it has been shown to have an inhibitory effect on the activity of some enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone-dimethyl-1,3-dioxane-4-methanol in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easily synthesized from commercially available chemicals. Additionally, it is a relatively non-toxic compound, and its effects on proteins and enzymes can be easily studied in vitro. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of oxygen. Additionally, its effects on proteins and enzymes are not fully understood, and further research is needed to better understand its effects on biochemical and physiological processes.

Future Directions

The future directions for the use of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone-dimethyl-1,3-dioxane-4-methanol in scientific research are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, its use in the synthesis of organic compounds, polymers, and other materials should be explored, as well as its potential use in the development of new catalysts and reagents. Finally, its potential use in the study of the structure and function of proteins and enzymes should be investigated.

Synthesis Methods

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone-dimethyl-1,3-dioxane-4-methanol can be synthesized via the reaction of this compound-dimethyl-1,3-dioxane-4-methanol and acetic acid. In this reaction, an acyl chloride is formed from the reaction of the two components, which is then hydrolyzed to form the desired compound. This reaction is typically carried out in aqueous solution, and the reaction can be catalyzed by a variety of compounds, such as pyridine, triethylamine, or sodium hydroxide.

Scientific Research Applications

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone-dimethyl-1,3-dioxane-4-methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a substrate in enzymatic reactions. Additionally, it has been used in the study of the structure and function of proteins and enzymes, as well as in the study of the effects of drugs on cellular functions.

properties

IUPAC Name

(2,2-dimethyloxan-4-yl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-11-5-4-6-12(9-11)14(16)13-7-8-17-15(2,3)10-13/h4-6,9,13H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDRTCQFDIFIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCOC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.